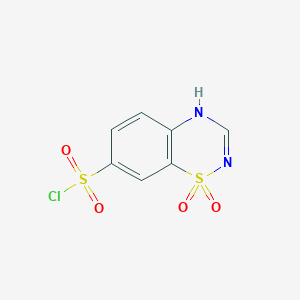

1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

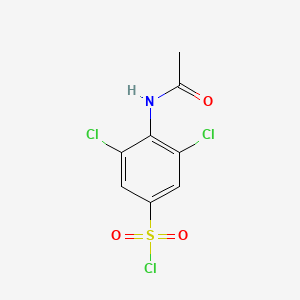

1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride is a chemical compound with the CAS Number: 1235440-98-8 . It has a molecular weight of 280.71 .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been a focus of research for many years . In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds . In 2011, Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested them as ATP-sensitive potassium channel activators .Molecular Structure Analysis

The molecular structure of 1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride includes a benzothiadiazine ring, which is a parent thiadiazine structure . The sulfur atom in this structure is adjacent to at least one ring nitrogen atom .科学的研究の応用

Medicinal Chemistry

The compound “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride” belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds. This class of compounds has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activities of these compounds are influenced by the functional groups attached to the ring .

Aldose Reductase Inhibition

In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.

Antimicrobial and Antiviral Activities

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have antimicrobial and antiviral activities . The activities of these compounds are influenced by the functional groups attached to the ring .

Antihypertensive Activity

Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class, including “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, have been reported to have antihypertensive activity . For example, Benzthiazide, a derivative of this class of compounds, is used to treat hypertension . It promotes water loss from the body by inhibiting Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys .

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds has been reported to have antidiabetic activity . The activities of these compounds are influenced by the functional groups attached to the ring .

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have anticancer activities . The activities of these compounds are influenced by the functional groups attached to the ring .

KATP Channel Activators

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have activity as KATP channel activators . KATP channels play key roles in many physiological processes, including the regulation of insulin secretion and vascular tone .

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds has been reported to have activity as AMPA receptor modulators . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Antiviral Activity

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have antiviral activities . The activities of these compounds are influenced by the functional groups attached to the ring .

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have antimicrobial activities . The activities of these compounds are influenced by the functional groups attached to the ring .

特性

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHAVLCGMKZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)N=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)

![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)

![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2805658.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2805659.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)

![2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2805671.png)